molecular formula C23H23N3O5 B2452722 ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate CAS No. 1203107-17-8

ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

Cat. No.: B2452722
CAS No.: 1203107-17-8
M. Wt: 421.453
InChI Key: DZHIFNHOQNSSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core, a methoxyphenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazinone derivatives, while substitution reactions can produce a variety of substituted benzoate esters .

Scientific Research Applications

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate
  • Ethyl 4-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate
  • Ethyl 4-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

Uniqueness

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interactions.

Properties

IUPAC Name

ethyl 4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-31-23(29)17-5-9-18(10-6-17)24-22(28)15(2)26-21(27)14-13-20(25-26)16-7-11-19(30-3)12-8-16/h5-15H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIFNHOQNSSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.